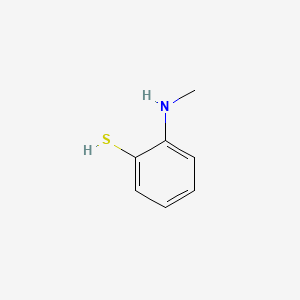

2-(Methylamino)benzenethiol

Description

This compound combines the nucleophilic thiol (-SH) group with the electron-donating methylamino group, making it a versatile intermediate in organic synthesis and coordination chemistry. For instance, 2-aminobenzenethiol derivatives are precursors to benzothiazoles, which exhibit antitumor and antimicrobial activities .

Properties

CAS No. |

21749-63-3 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.22 g/mol |

IUPAC Name |

2-(methylamino)benzenethiol |

InChI |

InChI=1S/C7H9NS/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 |

InChI Key |

IZGADWSEDZVYHD-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC=C1S |

Canonical SMILES |

CNC1=CC=CC=C1S |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenethiol Core

2-Aminobenzenethiol

- Structure : Benzene ring with -SH and -NH₂ groups at the 2-position.

- Applications : Key precursor for benzothiazole synthesis, used in antitumor agents and antimicrobial drugs .

- Comparison: The absence of a methyl group reduces steric hindrance, favoring cyclization reactions to form heterocycles. However, the amino group’s lower lipophilicity may limit bioavailability compared to methylamino derivatives.

2-(Phenylamino)benzenethiol (CAS 16078-95-8)

- Structure: Phenylamino (-NHPh) substituent at the 2-position.

- Properties: Higher molecular weight (201.29 g/mol) and logP (3.6) compared to 2-(Methylamino)benzenethiol, suggesting increased hydrophobicity .

- Applications : The phenyl group may enhance π-π stacking in coordination complexes, useful in materials science or catalysis.

2-Amino-4-chlorobenzenethiol Hydrochloride (CAS 615-48-5)

- Structure: Chloro (-Cl) and amino (-NH₂) groups at the 4- and 2-positions, respectively.

- Comparison: The electron-withdrawing Cl substituent increases acidity of the -SH group, enhancing reactivity in nucleophilic reactions. This contrasts with the electron-donating methylamino group, which stabilizes the thiolate ion less effectively .

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)

- Structure : Imidazole ring fused to the benzenethiol core.

- Applications: Used as a synthetic intermediate for novel molecules, leveraging the imidazole’s coordination and hydrogen-bonding capabilities .

Functional Analogues in Different Scaffolds

Methcathinone Derivatives (e.g., 3-FMC)

- Structure: 2-(Methylamino)-1-(3-fluorophenyl)-1-propanone.

- This highlights the pharmacological relevance of methylamino substitution in diverse scaffolds .

2-(Dimethylamino)benzothiazol-6-ol (CAS 943-04-4)

- Structure: Dimethylamino (-N(CH₃)₂) group on a benzothiazole ring.

Data Tables

Table 1: Structural and Functional Comparison of Benzenethiol Derivatives

Key Research Findings

- Coordination Chemistry: this compound’s -SH and -NHCH₃ groups enable chelation with metals like Zn(II) or Cu(II), similar to coumarin-hydrazone ligands . The methylamino group’s electron-donating nature may stabilize metal complexes better than chloro-substituted analogs .

- Synthetic Utility : The compound’s dual functional groups allow for diverse reactivity, such as forming Schiff bases or participating in cyclization reactions to generate heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.